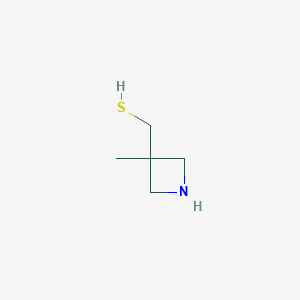
n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopentanamine: is a chemical compound with the molecular formula C14H28N2 and a molecular weight of 224.39 g/mol It is a derivative of cyclopentanamine, featuring a piperidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-(2-methylpiperidin-1-yl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- n-(3-(2-Methylpiperidin-1-yl)propyl)cyclohexanamine
- n-(3-(2-Methylpiperidin-1-yl)propyl)cyclooctanamine
- n-(3-(2-Methylpiperidin-1-yl)propyl)cyclobutanamine
Uniqueness
n-(3-(2-Methylpiperidin-1-yl)propyl)cyclopentanamine is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes.
Properties
Molecular Formula |
C14H28N2 |
|---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
N-[3-(2-methylpiperidin-1-yl)propyl]cyclopentanamine |
InChI |
InChI=1S/C14H28N2/c1-13-7-4-5-11-16(13)12-6-10-15-14-8-2-3-9-14/h13-15H,2-12H2,1H3 |
InChI Key |
RIISKPJSWRWGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCNC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14914177.png)




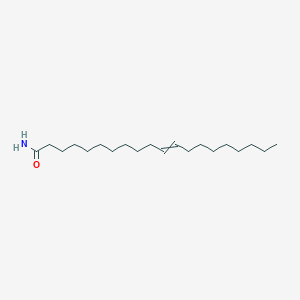

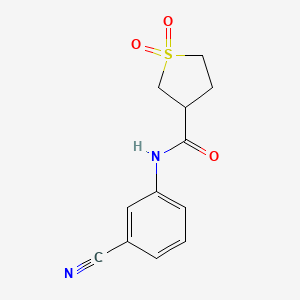

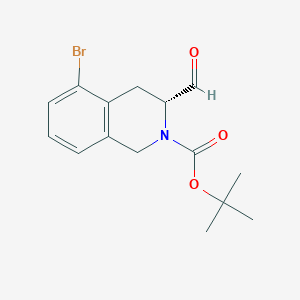
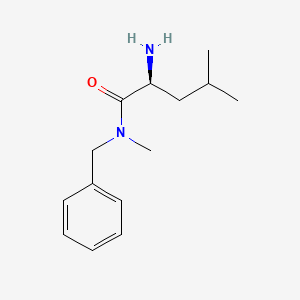
![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)
